

Application Notes and Protocols for TG4-155 in Matrigel Invasion Assay

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Compound of Interest		
Compound Name:	TG4-155	
Cat. No.:	B1682783	Get Quote

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Introduction

TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The PGE2-EP2 signaling pathway is implicated in various pathological processes, including inflammation and cancer progression. In the context of oncology, activation of the EP2 receptor by its ligand PGE2 has been shown to promote cancer cell proliferation, survival, and invasion. Consequently, targeted inhibition of this pathway with antagonists like **TG4-155** presents a promising therapeutic strategy to impede tumor growth and metastasis. This document provides a detailed protocol for utilizing **TG4-155** in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion, with a particular focus on prostate cancer cell lines such as PC3, in which the PGE2-EP2 signaling axis is active.[1]

Mechanism of Action and Signaling Pathway

TG4-155 functions as a competitive antagonist of the EP2 receptor, effectively blocking the downstream signaling cascade initiated by PGE2.[1] The binding of PGE2 to the Gs-protein coupled EP2 receptor typically leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][4] This



signaling cascade can ultimately lead to the upregulation of genes involved in cell invasion and metastasis, such as matrix metalloproteinases (MMPs), which are enzymes capable of degrading the extracellular matrix. By blocking the initial step in this pathway, **TG4-155** can effectively suppress the expression and activity of MMPs, thereby inhibiting the invasive potential of cancer cells. The EP2 signaling can also engage β -arrestin in a G-protein-independent manner to promote tumor cell growth and migration.

PGE2-EP2 Signaling Pathway in Cancer Cell Invasion



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Caption: PGE2-EP2 signaling pathway leading to cancer cell invasion and its inhibition by **TG4- 155**.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data representing the dose-dependent inhibitory effect of **TG4-155** on the invasion of PC3 prostate cancer cells in a Matrigel invasion assay. This data is representative of typical results from such an experiment, as specific dose-response data for **TG4-155** in a Matrigel invasion assay is not readily available in the published literature.



Treatment Group	Concentration	Mean Number of Invading Cells per Field	Standard Deviation	% Invasion Inhibition
Vehicle Control (DMSO)	-	150	± 12	0%
PGE2 (Positive Control)	1 μΜ	250	± 20	-67%
TG4-155	1 nM	225	± 18	10%
TG4-155	10 nM	175	± 15	30%
TG4-155	100 nM	100	± 10	60%
TG4-155	1 μΜ	50	± 8	80%

Experimental Protocol: Matrigel Invasion Assay

This protocol is optimized for assessing the effect of **TG4-155** on the invasion of PC3 human prostate cancer cells.

Materials

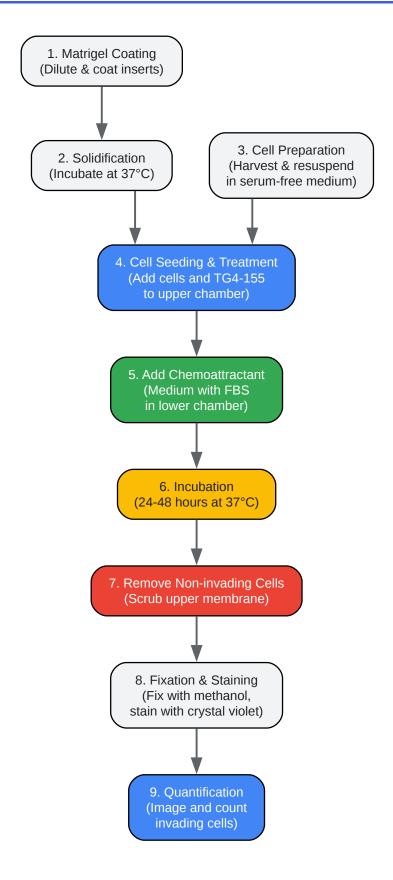
- PC3 cells (or other cancer cell line of interest)
- TG4-155 (stock solution in DMSO)
- PGE2 (stock solution in DMSO, for use as a positive control)
- Matrigel™ Basement Membrane Matrix
- 24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
- 24-well companion plates
- Cell culture medium (e.g., RPMI-1640 for PC3 cells)
- Fetal Bovine Serum (FBS)



- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Methanol (for fixation)
- Crystal Violet staining solution (0.1% in 20% methanol)
- Sterile pipette tips and tubes
- Humidified incubator (37°C, 5% CO2)
- Microscope with imaging capabilities

Experimental Workflow





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Caption: Experimental workflow for the TG4-155 Matrigel invasion assay.

Methodological & Application





Procedure

- 1. Preparation of Matrigel-Coated Inserts 1.1. Thaw Matrigel on ice overnight in a 4°C refrigerator. 1.2. Using pre-chilled pipette tips and tubes, dilute the Matrigel to the desired concentration (e.g., 1:3 to 1:8) with ice-cold, serum-free cell culture medium. 1.3. Add 50-100 μ L of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated. 1.4. Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
- 2. Cell Preparation 2.1. Culture PC3 cells to 70-80% confluency. 2.2. Serum-starve the cells for 12-24 hours prior to the assay. 2.3. Harvest the cells using trypsin-EDTA, neutralize with serum-containing medium, and centrifuge at 300 x g for 5 minutes. 2.4. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1×10^5 to 5×10^5 cells/mL.
- 3. Invasion Assay 3.1. Rehydrate the solidified Matrigel layer by adding warm, serum-free medium to the upper and lower chambers and incubate for 30 minutes at 37°C. 3.2. Carefully remove the medium from the upper and lower chambers. 3.3. In the lower chamber of the 24-well plate, add 600 μ L of medium containing 10% FBS as a chemoattractant. 3.4. Prepare the cell suspension with the desired concentrations of **TG4-155** or controls (vehicle DMSO, positive control PGE2). 3.5. Seed 100-200 μ L of the cell suspension (containing 1-5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts. 3.6. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
- 4. Staining and Quantification 4.1. After incubation, carefully remove the medium from the upper chamber. 4.2. Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane. 4.3. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes. 4.4. Allow the inserts to air dry. 4.5. Stain the invaded cells by immersing the inserts in 0.1% crystal violet solution for 10-20 minutes. 4.6. Gently wash the inserts with water to remove excess stain and allow them to air dry completely. 4.7. Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields at 10x or 20x magnification). 4.8. Calculate the average number of invading cells per field for each treatment condition. The results can be expressed as the number of invading cells or as a percentage of the vehicle control.



Controls

- Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve TG4 155. This control is essential to account for any effects of the solvent on cell invasion.
- Positive Control: Cells stimulated with PGE2 (e.g., 1 μM). This will induce invasion through the EP2 receptor and serves as a benchmark for the inhibitory effect of **TG4-155**.
- Negative Control (Optional): Inserts without Matrigel can be used to assess cell migration, ensuring that the observed effects are specific to invasion through the extracellular matrix barrier.

By following this detailed protocol, researchers can effectively evaluate the potential of **TG4-155** as an inhibitor of cancer cell invasion, providing valuable insights for its further development as a therapeutic agent.

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